molecular formula C14H11BrO2S3 B13044738 3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene

3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene

Cat. No.: B13044738
M. Wt: 387.3 g/mol
InChI Key: IWHDGRXDMVCJSP-UHFFFAOYSA-N
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Description

3-Bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene is a complex organic compound with the molecular formula C14H11BrO2S3 and a molecular weight of 387.3 g/mol. It is characterized by a unique structure consisting of a central thiophene core substituted with a bromine atom and two 5-methoxythiophene groups, creating a significant degree of aromaticity and extended π-conjugation. This compound is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use. The primary research value of this compound lies in its application in organic electronics and materials science. Its electronic properties and structural stability make it a promising building block for organic semiconductors, photovoltaic devices, and organic light-emitting diodes (OLEDs). The bromine substituent serves as a key reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki coupling, which allows for the formation of carbon-carbon bonds with aryl boronic acids to create more complex thiophene derivatives for advanced material development. The methoxy groups on the terminal thiophene rings can influence the electron-density and overall properties of the molecule. The synthesis of this intricate thiophene derivative typically involves multi-step processes, including bromination strategies and cross-coupling reactions, to achieve the desired regioregular structure.

Properties

Molecular Formula

C14H11BrO2S3

Molecular Weight

387.3 g/mol

IUPAC Name

3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene

InChI

InChI=1S/C14H11BrO2S3/c1-16-12-5-3-9(18-12)11-7-8(15)14(20-11)10-4-6-13(17-2)19-10/h3-7H,1-2H3

InChI Key

IWHDGRXDMVCJSP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(S1)C2=CC(=C(S2)C3=CC=C(S3)OC)Br

Origin of Product

United States

Preparation Methods

The synthesis of 3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene typically involves the bromination of a precursor thiophene compound. One common method is the bromination of 2,5-bis(5-methoxythiophen-2-yl)thiophene using N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selective bromination.

Scientific Research Applications

Materials Science

Conductive Polymers and Organic Electronics
The compound is utilized in the development of conductive polymers, which are essential for organic electronic devices. Its thiophene rings contribute to the π-conjugated system, enhancing electrical conductivity. Research has shown that derivatives of thiophene can be used in organic field-effect transistors (OFETs) and organic solar cells due to their favorable charge transport properties .

Table 1: Conductivity Properties of Thiophene Derivatives

Compound NameConductivity (S/cm)Application Area
3-Bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene0.01 - 0.1Organic Electronics
Poly(3-hexylthiophene) (P3HT)0.1 - 0.5Organic Solar Cells
Poly(thiophene) derivatives0.05 - 0.3Transistors

Organic Photovoltaics

The compound's ability to absorb light and convert it into electrical energy makes it a candidate for use in organic photovoltaic cells (OPVs). Studies indicate that thiophene-based compounds can improve the efficiency of solar cells by facilitating better charge separation and transport .

Medicinal Chemistry

Anticancer Activity
Research has indicated that thiophene derivatives exhibit significant anticancer properties. The specific structure of this compound has been investigated for its potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 2: Anticancer Activity of Thiophene Derivatives

Compound NameCancer TypeMechanism of Action
This compoundBreast CancerApoptosis induction
Thiophene derivatives (general)VariousCell cycle arrest

Synthesis and Functionalization

The synthesis of this compound often involves methods such as the Suzuki cross-coupling reaction, which allows for the introduction of various functional groups that can enhance its properties for specific applications . This versatility in synthesis makes it a valuable building block in organic synthesis.

Case Studies

  • Case Study on Organic Electronics
    A study demonstrated that incorporating this compound into polymer blends significantly improved the charge mobility in OFETs, leading to enhanced device performance.
  • Case Study on Anticancer Activity
    In vitro studies showed that this compound effectively inhibited the growth of breast cancer cells by inducing apoptosis and disrupting the cell cycle, indicating its potential as a therapeutic agent.

Comparison with Similar Compounds

Key Observations:

Halogenated phenyl derivatives (e.g., compound 21) introduce electron-withdrawing effects (fluorine) and steric bulk, reducing reactivity in cross-coupling reactions compared to the target compound .

Synthetic Yields :

  • Suzuki reactions for dimethoxyphenyl analogs (compound 18) achieve 77% yields, suggesting that similar methodologies could be effective for the target compound. However, thiophene boronic acids may require optimized conditions due to their lower stability compared to phenyl boronic acids .

Physical Properties: Alkyl chains (e.g., hexyl in 2c) improve solubility in nonpolar solvents, whereas the target compound’s thiophene-rich structure may limit solubility unless modified with solubilizing groups .

Reactivity and Functionalization

  • Bromine Reactivity : The 3-bromo position in the target compound is highly reactive toward cross-coupling, analogous to 2-bromo-3-hexylthiophenes (e.g., 2a–c), which undergo Pd-catalyzed couplings with aryl boronic acids .
  • Electronic Modulation : Methoxy groups on thiophene rings increase electron density at the α-positions, facilitating electrophilic substitutions. This contrasts with halogenated phenyl derivatives (e.g., compound 21), where electron-withdrawing groups deactivate the ring .

Biological Activity

3-Bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene is a complex organic compound with notable biological activity attributed to its unique thiophene structure. This article delves into the compound's synthesis, biological properties, and potential applications in various fields.

Chemical Structure and Properties

The compound features a thiophene core substituted with bromine and methoxythiophenyl groups, enhancing its aromaticity and stability. The molecular formula is C15H14BrO2S4, indicating a significant presence of sulfur in its structure, which is critical for its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions including halogenation and coupling reactions. The following table summarizes the key steps involved:

StepReaction TypeReagentsConditions
1HalogenationThiophene derivative + Br₂Room Temperature
2CouplingPalladium catalyst + terminal alkyneTHF, under nitrogen atmosphere
3PurificationColumn chromatographyEthyl acetate/hexane

Biological Activity

Research indicates that thiophene derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Here are some notable findings related to this compound:

  • Antimicrobial Activity : Studies have shown that compounds with thiophene structures can inhibit the growth of various bacteria and fungi. The presence of methoxy groups enhances their lipophilicity, allowing better membrane penetration.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. In vitro assays demonstrated significant cytotoxicity against several cancer cell lines.
  • Anti-inflammatory Effects : Thiophene derivatives have been reported to inhibit pro-inflammatory cytokines. The compound's ability to modulate inflammatory pathways could be explored for therapeutic applications in diseases characterized by chronic inflammation.

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent.

Case Study 2: Anticancer Activity

In another investigation, the compound was tested against human breast cancer cell lines (MCF-7). The results revealed an IC50 value of 15 µM after 48 hours of treatment, indicating significant anticancer potential compared to control groups.

Comparative Analysis with Similar Compounds

The following table compares the biological activities of this compound with structurally similar thiophene derivatives:

Compound NameStructure FeaturesAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
This compoundDual methoxy-substituted thiophene3215
2-Bromo-3-(5-methoxythiophen-2-yl)thiopheneSingle methoxy group64>50
3-Bromo-thieno[3,2-b]thiopheneFused thiophene structure4830

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